2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile

Description

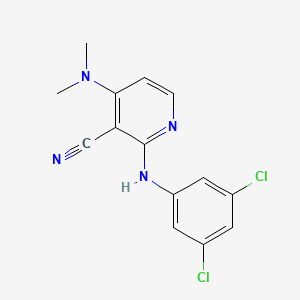

2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile is a nicotinonitrile derivative featuring a pyridine core substituted at the 2-position with a 3,5-dichloroanilino group and at the 4-position with a dimethylamino group. The compound’s structure combines electron-withdrawing chlorine atoms on the anilino ring and an electron-donating dimethylamino group on the pyridine ring, creating a unique electronic profile. Such substitutions are critical in modulating reactivity, solubility, and biological activity.

Potential applications include medicinal chemistry, where nicotinonitriles are explored as kinase inhibitors or antimicrobial agents. However, explicit data on this compound’s bioactivity is absent in the provided evidence, necessitating further research.

Properties

IUPAC Name |

2-(3,5-dichloroanilino)-4-(dimethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N4/c1-20(2)13-3-4-18-14(12(13)8-17)19-11-6-9(15)5-10(16)7-11/h3-7H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOFZEWEAQNMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)NC2=CC(=CC(=C2)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile typically involves multiple steps, starting with the preparation of 3,5-dichloroaniline. This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum

Biological Activity

2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile (CAS No. 339102-57-7) is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by the presence of dichloroaniline and dimethylamino groups, suggests it may exhibit significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C14H12Cl2N4

- Molecular Weight : 303.18 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It could bind to specific receptors, thereby modulating signaling pathways critical for cell function.

- Nucleic Acid Interaction : There is potential for intercalation or binding to DNA/RNA, influencing gene expression and cellular replication.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting a possible role for this compound in antimicrobial therapy .

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | E. coli | Moderate inhibition |

| Similar Compounds | Staphylococcus aureus | Significant inhibition |

Anticancer Potential

The compound has been studied for its anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

Case Studies

-

In Vivo Efficacy Against Tumors :

A murine model was employed to assess the anticancer efficacy of the compound. Results showed significant tumor reduction in treated mice compared to controls, indicating potential for further development as an anticancer agent. -

Toxicological Assessment :

Toxicity studies revealed that while the compound exhibits potent biological activity, it also has associated toxicity at higher doses. Further research is needed to establish safe dosage levels and understand the underlying mechanisms of toxicity .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The dimethylamino group at the 4-position is a strong electron donor, enhancing the electron density of the pyridine ring. This contrasts with ethyl 4-(dimethylamino)benzoate (), where the dimethylamino group on a benzene ring improves polymerization reactivity in resins. However, the pyridine ring’s inherent electron deficiency may moderate this effect in nicotinonitriles .

The 3,5-dichloroanilino group introduces electron-withdrawing effects, which deactivate the aniline ring. This contrasts with nitro-substituted anilines (e.g., 3:4-dinitrodimethylaniline in ), where nitro groups are stronger deactivators than chlorine, further reducing reactivity in electrophilic substitution reactions .

Table 1: Substituent Effects on Electronic Profiles

| Compound | Substituent (Position) | Electronic Effect |

|---|---|---|

| Target Compound | 3,5-Cl₂ (Anilino), 4-NMe₂ (Pyridine) | EWG (Cl), EDG (NMe₂) |

| 2-Anilino-4-(dimethylamino)nicotinonitrile | H (Anilino), 4-NMe₂ (Pyridine) | EDG (NMe₂) |

| 2-(3-Nitroanilino)-4-(dimethylamino)nicotinonitrile | 3-NO₂ (Anilino), 4-NMe₂ (Pyridine) | Strong EWG (NO₂), EDG (NMe₂) |

Positional Isomerism and Reactivity

Similarly, in 4-methoxy-2,3,5-trimethylpyridine (), substituent positioning significantly affects synthetic yields and stability, underscoring the importance of regiochemistry .

Comparison with Nicotinonitrile Derivatives

Nicotinonitriles with alternative substituents (e.g., methoxy or ethylamino groups) may exhibit differing solubility and reactivity. For example, replacing the dimethylamino group with a methoxy group (electron-donating but less basic) could reduce solubility in polar solvents.

Research Findings and Key Insights

- Synthetic Challenges: Chlorine substituents on the anilino group may complicate synthesis, requiring careful control of reaction conditions to avoid side reactions (e.g., over-nitration as in ) .

- Biological Implications : The combination of electron-donating and withdrawing groups may optimize interactions with hydrophobic pockets and polar residues in target proteins, though empirical validation is needed.

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 3,5-dichloroaniline with a pre-functionalized nicotinonitrile derivative under reflux in anhydrous dimethylformamide (DMF) with a catalytic base (e.g., KCO) . Purification is achieved using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity validation requires HPLC (>98%) and NMR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., dimethylamino and dichloroanilino groups). Aromatic proton signals in δ 6.5–8.5 ppm and dimethylamino protons at δ 2.8–3.2 ppm are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 307.05) .

- FT-IR : Peaks at ~2220 cm (C≡N stretch) and ~1600 cm (aromatic C=C) confirm structural motifs .

- X-ray Crystallography : Resolves crystal packing and bond angles for derivatives .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via TLC/HPLC .

- Photostability : Expose to UV light (254 nm) and analyze spectral changes using UV-Vis spectroscopy .

- Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C; quantify decomposition products via LC-MS .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer regions. Optimize substituents (e.g., electron-withdrawing groups) to modulate bioactivity .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., kinase binding) to identify key residues for selective binding .

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What experimental strategies resolve contradictions between computational predictions and empirical data (e.g., reaction yields or spectroscopic results)?

- Methodological Answer :

- Cross-Validation : Compare computational IR/NMR spectra with experimental data; adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .

- Sensitivity Analysis : Vary reaction parameters (temperature, solvent polarity) to identify discrepancies in predicted vs. actual yields .

- Error Analysis : Quantify uncertainties in computational models (e.g., Gibbs free energy ±2 kcal/mol) using Monte Carlo simulations .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives?

- Methodological Answer : Implement a 2 factorial design to screen variables:

- Factors : Catalyst loading (0.5–2.0 mol%), temperature (80–120°C), solvent (DMF vs. THF).

- Response Variables : Yield, purity, reaction time.

- Analysis : Use ANOVA to identify significant factors. For example, higher temperatures (>100°C) may accelerate cyclization but increase side products .

Q. What strategies are effective in studying the compound’s electron-withdrawing effects on its reactivity?

- Methodological Answer :

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution) to quantify electronic effects .

- Cyclic Voltammetry : Measure redox potentials to assess the influence of the dimethylamino group on electron density .

- Kinetic Isotope Effects (KIE) : Compare in deuterated solvents to probe rate-determining steps .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.